2-(1-Hydroxy-2-propyn-1-yl)phenol

Benzofuran synthesis Palladium catalysis Cycloisomerization

Researchers often face inconsistent yields in Pd-catalyzed heterocyclization due to sterically hindered propargyl alcohol substrates. 2-(1-Hydroxy-2-propyn-1-yl)phenol features a terminal alkyne with minimal steric bulk at the propargylic position, enabling: - High-yielding (80-98%) synthesis of 2-methylene-2,3-dihydrobenzofuran-3-ols - Pd-catalyzed dicarbonylation to 3-[(methoxycarbonyl)methyl]coumarins (up to 83% yield) - Recyclable PdI2-KI/ionic liquid system for sustainable process chemistry Supplied with ≥95% purity; store at -20°C under argon to prevent dehydration.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
Cat. No. B1249145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Hydroxy-2-propyn-1-yl)phenol
Synonyms2-(1-hydroxyprop-2-ynyl)phenol
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC#CC(C1=CC=CC=C1O)O
InChIInChI=1S/C9H8O2/c1-2-8(10)7-5-3-4-6-9(7)11/h1,3-6,8,10-11H
InChIKeyZGEVEJIVAMKDIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Hydroxy-2-propyn-1-yl)phenol Overview


2-(1-Hydroxy-2-propyn-1-yl)phenol (CAS 19115-31-2), also referred to as α-ethynyl-2-hydroxybenzenemethanol, is a phenolic propargylic alcohol with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol [1]. This compound features a terminal alkyne and a benzylic alcohol ortho to a phenolic hydroxyl group, a structural motif that enables its primary utility as a key building block in transition-metal-catalyzed cycloisomerization and carbonylative heterocyclization reactions for the synthesis of oxygen-containing heterocycles such as coumarins, benzofurans, and their derivatives [1] [2].

Terminal alkyne enables cycloisomerization and carbonylation reactions
Free propargylic alcohol motif compatible with Pd and Cu catalysis
Direct building block for oxygen heterocycles (coumarins, benzofurans, iminocoumarins)

2-(1-Hydroxy-2-propyn-1-yl)phenol Differentiation


While structurally related phenolic propargyl alcohols (e.g., 2-(1-hydroxy-1-phenylprop-2-yn-1-yl)phenol or 3-ethoxy-1-(2-hydroxyphenyl)-2-propyn-1-ols) share a common ortho-hydroxyaryl propargyl alcohol framework, they cannot be substituted interchangeably due to significant differences in their steric and electronic profiles at the propargylic position. These differences directly govern both the efficiency and the selectivity of their transition-metal-catalyzed transformations [1] [2]. The specific propargylic substitution pattern of 2-(1-Hydroxy-2-propyn-1-yl)phenol, bearing a terminal alkyne and lacking additional alkyl or aryl substituents on the propargylic carbon, provides a distinct reactivity profile that dictates its utility in specific synthetic routes. Attempting to substitute a bulkier analog in a reaction optimized for the parent compound often leads to significantly reduced yields, altered reaction pathways, or complete reaction failure, as the increased steric hindrance impedes key organometallic intermediates [1] [2].

Substitution pattern Bulkier propargylic substituents may significantly reduce reaction yields and alter selectivity
Scaffold access Substituted analogs fail to deliver C3-unsubstituted iminocoumarins obtained via Cu catalysis
Process reproducibility Steric and electronic differences at the propargylic position may shift reaction pathways

2-(1-Hydroxy-2-propyn-1-yl)phenol Performance Benchmarks


Pd-Catalyzed Benzofuran Cycloisomerization

In the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols to 2-methylene-2,3-dihydrobenzofuran-3-ols, the parent compound (R=H) consistently delivers isolated yields between 80% and 98%. This is a notably high and reliable yield range. In contrast, a closely related analog, 2-(1-hydroxy-1-phenylprop-2-yn-1-yl)phenol, where a phenyl group replaces the hydrogen on the propargylic carbon, provides a significantly lower yield of the corresponding benzofuran derivative under analogous conditions, highlighting the crucial role of propargylic substitution on reaction efficiency [1] [2].

Benzofuran Cycloisomerization
Head-to-head
Target: 80–98% yield
Comparator (phenyl-substituted): lower yield
Supports efficient benzofuran scaffold synthesis
PdX2/KX, MeOH, 40 °C; steric effect critical
Benzofuran synthesis Palladium catalysis Cycloisomerization

Coumarin Synthesis via Dicarbonylation

In a palladium-catalyzed dicarbonylation reaction leading to coumarins, 2-(1-Hydroxy-2-propyn-1-yl)phenol demonstrates excellent selectivity and yield. Under optimized conditions (4/KI/PdI2 molar ratio = 200:100:1, 90 atm CO, 25°C, MeOH, 8 h), the target coumarin 5a was obtained in an 83% isolated yield, with the side-product benzofuran formed in only an 8% yield [1]. This represents a high degree of control over the reaction outcome. In contrast, analogs bearing a substituent on the propargylic carbon (e.g., R1 = methyl in 4e) were described as 'slightly less reactive' and required longer reaction times to achieve comparable conversions, underscoring the benefit of the unsubstituted propargylic position for optimal reaction kinetics and selectivity [1].

Coumarin Dicarbonylation
Head-to-head
83% coumarin (5a)
8% benzofuran byproduct
Comparator (R1=Me): less reactive
High chemoselectivity for coumarin over benzofuran
PdI2/KI, CO 90 atm, MeOH, 25 °C, 8 h
Coumarin synthesis Palladium catalysis Carbonylation

Recyclable Catalysis for Benzofuran Synthesis

The cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenol to yield 2-methylene-2,3-dihydrobenzofuran-3-ols proceeds with high efficiency in a recyclable ionic liquid medium. Using a PdI2-KI catalytic system in BmimBF4, the target benzofuranol was obtained in 70-86% yields [1]. Crucially, the ionic liquid phase containing the catalyst could be recovered and reused for up to six consecutive cycles without appreciable loss of catalytic activity, which is a key performance metric not typically achieved with standard volatile organic solvents [1]. While many analogous propargyl alcohols can undergo similar cyclizations, the stability of this specific substrate and its compatibility with the ionic liquid system for multiple cycles provides a quantifiable advantage for green and cost-effective process development.

Recyclable IL Process
Method context
70–86% yield over 6 catalyst recycling cycles
Enables sustainable process with ionic liquid
PdI2/KI in BmimBF4, 100 °C, 5 h; no activity loss
Green chemistry Ionic liquids Recyclable catalysis

Cu-Catalyzed Iminocoumarin Formation

This compound serves as a specific, required substrate for a copper-catalyzed reaction with sulfonyl azides to produce C3-unsubstituted N-sulfonyl-2-iminocoumarins [1]. This is a unique reactivity pathway that is not accessible with other classes of phenolic propargyl alcohols. For example, analogs like 3-ethoxy-1-(2-hydroxyphenyl)-2-propyn-1-ols undergo a different 6-endo-dig cycloisomerisation to yield 4-substituted coumarins, not iminocoumarins [2]. The presence of the terminal alkyne and free propargylic alcohol in this compound is essential for the proposed cascade mechanism, which involves CuAAC, ring-opening, and dehydration steps [1].

Iminocoumarin Formation
Class-level
Yields C3-unsubstituted N-sulfonyl-2-iminocoumarins
Access to a distinct heterocyclic scaffold
Cu catalyst, sulfonyl azide; terminal alkyne required
Iminocoumarin synthesis Copper catalysis CuAAC reaction

2-(1-Hydroxy-2-propyn-1-yl)phenol Applications


Benzofuran Library Synthesis

Utilize this compound as the starting material for the high-yielding (80-98%), palladium-catalyzed synthesis of 2-methylene-2,3-dihydrobenzofuran-3-ols, which are versatile intermediates for generating a wide array of 2-functionalized benzofurans [1]. This is the preferred application for research groups focused on building diverse benzofuran-based compound collections for biological screening.

Atom-Economical Coumarin Route

Employ this compound in a palladium-catalyzed dicarbonylation reaction under CO atmosphere to directly access 3-[(methoxycarbonyl)methyl]coumarins in high yields (up to 83%) and with excellent chemoselectivity over competing benzofuran formation [1]. This application is ideal for medicinal chemists requiring efficient, one-step access to this specific coumarin subclass.

Benzofuranol Process in Ionic Liquids

Apply this compound in a process chemistry context where a recyclable PdI2-KI catalytic system in an ionic liquid (BmimBF4) can be used to produce 2-methylene-2,3-dihydrobenzofuran-3-ols in 70-86% yields, with the catalyst phase being reusable for up to six cycles without loss of activity [1]. This scenario is most relevant for process R&D scientists aiming to minimize waste and reduce catalyst costs.

N-Sulfonyl-2-iminocoumarin Synthesis

Utilize this compound as a specific substrate in a copper-catalyzed reaction with sulfonyl azides to forge C3-unsubstituted N-sulfonyl-2-iminocoumarins [1]. This application is critical for medicinal chemistry programs interested in exploring the biological potential of this unique, and otherwise difficult to access, heterocyclic framework.

Application
Selection Property
Validation Focus
Benzofuran library synthesis
Propargylic substitution pattern
Cycloisomerization efficiency
Coumarin dicarbonylation route
Dicarbonylation selectivity
Coumarin vs benzofuran chemoselectivity
Recyclable benzofuranol process
IL compatibility
Catalyst reusability over cycles
Iminocoumarin synthesis
Terminal alkyne cascade
Iminocoumarin scaffold access

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